molecular formula C23H24N4O4 B15038350 2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide

2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide

Cat. No.: B15038350
M. Wt: 420.5 g/mol
InChI Key: AQDWXQWMGRFGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Nitration: Introduction of the nitro group into the benzene ring can be done using a nitrating mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the formation of the amide bond between the quinoline derivative and the azepane ring, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group or the azepane ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-aminobenzamide.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The nitro group might be involved in redox reactions, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Nitrofurantoin: An antibiotic with a nitro group.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

Uniqueness

2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide is unique due to the combination of the azepane ring, methoxyquinoline, and nitrobenzamide moieties, which might confer distinct biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(6-methoxyquinolin-8-yl)-5-nitrobenzamide

InChI

InChI=1S/C23H24N4O4/c1-31-18-13-16-7-6-10-24-22(16)20(15-18)25-23(28)19-14-17(27(29)30)8-9-21(19)26-11-4-2-3-5-12-26/h6-10,13-15H,2-5,11-12H2,1H3,(H,25,28)

InChI Key

AQDWXQWMGRFGFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.